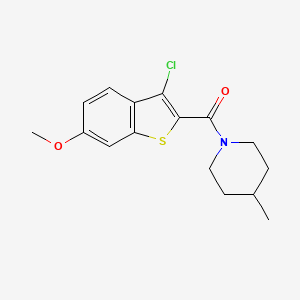
(3-Chloro-6-methoxy-1-benzothiophen-2-yl)(4-methylpiperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]-4-methylpiperidine is a synthetic organic compound characterized by its unique chemical structure, which includes a benzothiophene moiety substituted with a chlorine atom and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]-4-methylpiperidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-chlorothiophenol and a methoxy-substituted benzaldehyde, under acidic conditions.
Introduction of the Carbonyl Group: The carbonyl group is introduced via a Friedel-Crafts acylation reaction using an appropriate acyl chloride.
Attachment of the Piperidine Ring: The final step involves the nucleophilic substitution of the acylated benzothiophene with 4-methylpiperidine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]-4-methylpiperidine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of 1-[(3-hydroxy-6-methoxy-1-benzothien-2-yl)carbonyl]-4-methylpiperidine.
Reduction: Formation of 1-[(3-chloro-6-methoxy-1-benzothien-2-yl)methanol]-4-methylpiperidine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]-4-methylpiperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]-4-methylpiperidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- **1-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]pyrrolidine
- **1-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]indoline
- **N-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]-N’-[2-(1-cyclohexen-1-yl)ethyl]thiourea
Uniqueness
1-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]-4-methylpiperidine is unique due to its specific substitution pattern on the benzothiophene ring and the presence of a piperidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H18ClNO2S |
|---|---|
Molecular Weight |
323.8 g/mol |
IUPAC Name |
(3-chloro-6-methoxy-1-benzothiophen-2-yl)-(4-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C16H18ClNO2S/c1-10-5-7-18(8-6-10)16(19)15-14(17)12-4-3-11(20-2)9-13(12)21-15/h3-4,9-10H,5-8H2,1-2H3 |
InChI Key |
LHUKNECXNQTAGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=C(C3=C(S2)C=C(C=C3)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















